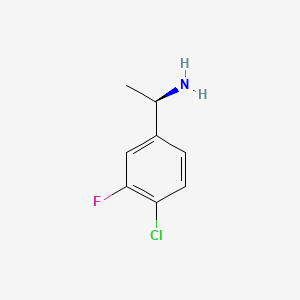

![molecular formula C9H12FN B1390837 (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine CAS No. 1212121-08-8](/img/structure/B1390837.png)

(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine

Descripción general

Descripción

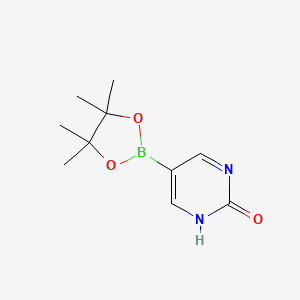

“®-N-[1-(2-Fluorophenyl)ethyl]methylamine” is a chemical compound with the molecular formula C15H23FN2 . It is also known by other synonyms such as “R-OF-PEM”, “®-1-(2-FLUOROPHENYL)ETHYLAMINE”, and "®-1-(2-FLUOROPHENYL)ETHANAMINE" .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like 1H/13C NMR measurements and FT-IR spectra . The compound has a molecular weight of 250.35 .Chemical Reactions Analysis

Amines, such as “®-N-[1-(2-Fluorophenyl)ethyl]methylamine”, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical and Chemical Properties Analysis

The physical and chemical properties of amines include color, density, hardness, and melting and boiling points . Amines also have the ability to react with acids to form salts soluble in water .Aplicaciones Científicas De Investigación

Pharmacological Profile of ACP-103

ACP-103, a compound structurally related to (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine, exhibits potent inverse agonist activity at human 5-HT2A receptors. This activity suggests its potential utility as an antipsychotic agent, demonstrated through its ability to attenuate behaviors induced by 5-HT2A receptor agonists in animal models (Vanover et al., 2006).

Uptake and Concentration by Marine Diatoms

Research on alkylamines, including compounds like this compound, reveals their significant uptake and concentration by marine diatoms. This suggests their potential impact on marine biology and ecology (Wheeler & Hellebust, 1981).

Synthesis and Characterization of Isomers

Synthesis and analytical characterization of substances based on the 1,2-diarylethylamine template, similar to this compound, are crucial in understanding their chemical properties and potential clinical applications. Such studies provide essential insights into their molecular structure and behavior (Dybek et al., 2019).

Reactions with Aliphatic Aldehydes

Research indicates that reactions involving compounds like this compound with aliphatic aldehydes can produce fluorescent substances. This property could be leveraged in various scientific applications, including imaging and diagnostics (Kikugawa & Sawamura, 1987).

Development of Ketamine Derivatives

Studies on ketamine derivatives, similar to this compound, demonstrate their potential in various medical applications. For instance, fluoroketamine, a derivative, shows advantages in efficacy and recovery time compared to traditional ketamine (Moghimi et al., 2014).

Nonsteroidal Antiandrogens

In the field of antiandrogenic therapies, derivatives of this compound have been studied for their potential in treating androgen-responsive diseases. These compounds demonstrate varying levels of antagonistic activity, indicating their potential in therapeutic applications (Tucker et al., 1988).

Radioprotective Activity

Fluorine-containing amides with sulfinate or sulfoxide groups, related to this compound, have been synthesized and studied for their radioprotective activity. This research contributes to the development of agents that can protect against radiation-induced damage (Vasil'eva & Rozhkov, 1992).

Mecanismo De Acción

Propiedades

IUPAC Name |

(1R)-1-(2-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHQNPXQYYTODW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

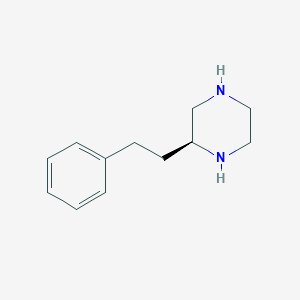

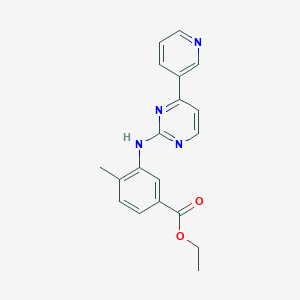

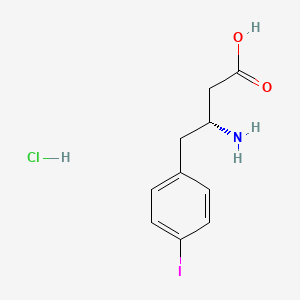

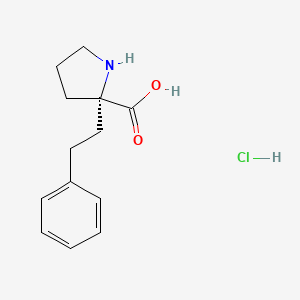

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B1390757.png)

![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B1390766.png)

![3-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1390769.png)

![3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride](/img/structure/B1390771.png)